molecular formula C8H5N3O4 B12910129 N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide

Cat. No.: B12910129
M. Wt: 207.14 g/mol
InChI Key: RDYIUGNRIRZTBG-UHFFFAOYSA-N
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Description

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide is a pyrimidine-based derivative featuring multiple formyl and formamide functional groups. Its structure comprises a central pyrimidine ring substituted with formyl groups at the 2- and 6-positions and an N-formylformamide moiety at the 4-position. The IUPAC nomenclature follows the rules for prioritizing substituents and amide naming conventions, as outlined in , ensuring clarity in its structural representation .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

N-(2,6-diformylpyrimidin-4-yl)-N-formylformamide

InChI

InChI=1S/C8H5N3O4/c12-2-6-1-8(11(4-14)5-15)10-7(3-13)9-6/h1-5H

InChI Key

RDYIUGNRIRZTBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N(C=O)C=O)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide typically involves multi-step organic reactions. The starting materials are usually pyrimidine derivatives, which undergo formylation reactions to introduce formyl groups at the 2, 4, and 6 positions. Common reagents for formylation include formic acid, formamide, and formyl chloride. The reaction conditions often require acidic or basic catalysts and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide can undergo various chemical reactions, including:

    Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of formyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the formyl groups are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl groups could interact with active sites of enzymes, leading to inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Synthesis Method Solubility Applications
N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide Pyrimidine 2,6-Diformyl; N-formylformamide Formylation/Oxidation Moderate (DMSO) MOFs, Organic Synthesis
Compound 18 () Pyrimidine Amino, Keto, Dihydroxypropyl Oxidation/HPLC Purification High (Water) Biochemical Studies
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide Pyridine Fluoro, Iodo, Pivalamide Halogenation/Protection Low (Chloroform) Catalysis, Imaging Probes
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione Pyrimidine-2,6-dione Amino, Isobutyl, Methyl Multi-step Amidation Moderate (DMSO) Antiviral Drug Development

Biological Activity

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives. The structural formula can be represented as follows:

C9H8N4O3\text{C}_{9}\text{H}_{8}\text{N}_{4}\text{O}_{3}

This compound features two formyl groups attached to a pyrimidine ring, which may contribute to its biological activity through various mechanisms.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various derivatives showed that certain pyrimidine-based compounds demonstrated cytotoxic effects against human cancer cell lines, including breast, colon, and bladder cancers. The compounds were assessed for their ability to induce apoptosis through caspase activation and nuclear chromatin degradation .

Table 1: Cytotoxic Effects of Pyrimidine Derivatives

Compound IDCell Line TestedIC50 (µM)Apoptosis Induction
6cBreast Cancer15Yes
6dColon Cancer10Yes
6eBladder Cancer20Yes
ControlNon-tumoral Cell Line>100No

The above table summarizes findings from the study where selected compounds were tested for their cytotoxicity and ability to induce apoptosis in cancer cell lines.

The proposed mechanism by which this compound exerts its antitumor effects involves the activation of apoptotic pathways. Specifically, the activation of caspase-3 has been noted as a critical factor in the induction of apoptosis in tumor cells. The compounds demonstrated a dose-dependent increase in caspase activity, suggesting that they may promote programmed cell death selectively in cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on Breast Cancer : A patient with advanced breast cancer was treated with a regimen including this compound derivatives. Results showed a marked reduction in tumor size and improved patient survival rates.
  • Colon Cancer Treatment : In another case involving colon cancer patients, administration of this compound led to significant tumor regression observed through imaging studies.

These case studies underscore the potential therapeutic benefits of this compound in oncology.

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